(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a dihydrothiazole ring, a piperidine ring, and an isoxazole ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The compound contains a dihydrothiazole ring, which is a five-membered ring with one sulfur and one nitrogen atom . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom , and an isoxazole ring, which is a five-membered ring with one oxygen and one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the functional groups present. For example, the thiazole ring might undergo reactions at the sulfur or nitrogen atoms, while the piperidine ring might undergo reactions at the nitrogen atom .Scientific Research Applications
Synthesis and Structural Exploration
A compound closely related to the queried chemical, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was synthesized and evaluated for its antiproliferative activity. Its structure was characterized using various spectroscopy and X-ray diffraction studies, revealing a monoclinic crystal system with a stable molecular structure facilitated by hydrogen bonds (Prasad et al., 2018).
Insecticidal Activity
Research on novel piperidine thiazole compounds, including derivatives similar to the queried chemical, showed insecticidal activities. Specifically, some compounds demonstrated significant lethal rates against armyworm at various concentrations (Ding et al., 2019).
Antimicrobial Activity
Studies on similar compounds, such as (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives, have shown moderate to good antimicrobial activities. These activities are indicative of the potential utility of similar thiazole and piperidine-based compounds in combating microbial infections (Mhaske et al., 2014).
Molecular Docking and Anticancer Potential
Molecular docking studies have been conducted on similar compounds to understand their interactions with biological targets. For example, 1,3-oxazole clubbed pyridyl-pyrazolines, structurally related to the queried compound, were evaluated for anticancer activity and showed promising results against cancer cell lines. Such studies highlight the potential of these compounds in pharmaceutical drug development (Katariya et al., 2021).
Antagonistic Activity at Cannabinoid Receptors
Compounds with structural similarities to the queried chemical have been studied for their effects on cannabinoid receptors. For instance, SR141716A, a compound with a piperidine structure, was found to be an inverse agonist at the human cannabinoid CB1 receptor, indicating the diverse pharmacological potential of such compounds (Landsman et al., 1997).
Mechanism of Action
Properties
IUPAC Name |
[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S2/c1-10-8-12(16-19-10)13(18)17-5-2-11(3-6-17)9-21-14-15-4-7-20-14/h8,11H,2-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCWIZULGRFMLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)CSC3=NCCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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